

Technical Support Center: Optimizing In Vivo Efficacy of Celgosivir

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Compound of Interest

Compound Name: *Celgosivir*

Cat. No.: *B1668368*

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Welcome to the technical support center for **Celgosivir**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and questions that may arise during in vivo experiments with **Celgosivir**.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing the expected antiviral efficacy of **Celgosivir** in our in vivo model. What are the potential reasons?

A1: Several factors can contribute to lower-than-expected in vivo efficacy. Consider the following:

- **Dosing Regimen:** Pre-clinical studies in mice have shown that the dosing schedule is critical. A twice-daily (BID) or even four-times-daily regimen has demonstrated higher efficacy compared to a single daily dose.^{[1][2][3][4]} This is likely due to the rapid metabolism of **Celgosivir** to its active form, castanospermine, and its subsequent clearance.^{[3][5]}
- **Timing of Treatment Initiation:** The therapeutic window for **Celgosivir** appears to be narrow. In animal models, treatment initiated at the time of infection or shortly after shows the most significant effect.^{[1][6]} When treatment is delayed until peak viremia, as is often the case in clinical settings, the efficacy is diminished.^{[1][6]}

- **Animal Model:** The most commonly used model, the AG129 mouse (deficient in type I and II interferon receptors), has limitations and may not fully recapitulate human dengue disease. [1] Discrepancies between promising results in this model and human clinical trials have been noted.[1]
- **Viral Strain and Serotype:** The efficacy of **Celgosivir** can be dependent on the specific viral strain and serotype being studied.[1]

Q2: What is the recommended dosing schedule for **Celgosivir** in mouse models?

A2: Based on published studies, a twice-daily (BID) intraperitoneal (i.p.) injection of 25-50 mg/kg has been shown to be protective in lethal mouse models of dengue virus infection.[2][3][4] Some studies suggest that a four-times-daily regimen may be even more effective, especially when treatment is initiated after the onset of viremia.[1][6]

Q3: **Celgosivir** is a prodrug of castanospermine. How does this affect its in vivo activity?

A3: **Celgosivir** is rapidly and extensively converted to castanospermine in vivo.[3][5][7][8][9] This rapid conversion is a key pharmacokinetic feature. **Celgosivir** was designed to have better oral bioavailability than castanospermine.[4] When designing experiments, it is important to consider the pharmacokinetics of both **Celgosivir** and castanospermine. The efficacy of **Celgosivir** is attributed to the action of castanospermine, which inhibits the host enzyme α -glucosidase I.[1][7][8]

Q4: Have combination therapies with **Celgosivir** shown any promise?

A4: Yes, particularly in the context of Hepatitis C Virus (HCV). While **Celgosivir** as a monotherapy for HCV was not highly effective, it demonstrated a synergistic effect when combined with pegylated interferon alfa-2b and ribavirin in Phase II clinical trials.[7][8][9][10] This suggests that combination therapy could be a viable strategy to enhance the in vivo efficacy of **Celgosivir** for other viral infections as well.

Quantitative Data Summary

Table 1: In Vitro Efficacy of **Celgosivir**

Virus	Assay Type	Cell Line	IC50 / EC50	Reference
Bovine Viral Diarrhea Virus (BVDV)	In vitro assay	Not specified	1.27 μ M (IC50)	[2]
Bovine Viral Diarrhea Virus (BVDV)	Plaque assay	Not specified	16 μ M (IC50)	[2]
Bovine Viral Diarrhea Virus (BVDV)	Cytopathic effect assay	Not specified	47 μ M (IC50)	[2]
Human Immunodeficiency Virus (HIV-1)	Not specified	HIV-infected T cells	2.0 \pm 2.3 μ M (IC50)	[2]
Dengue Virus Serotype 2 (DENV2)	Not specified	Not specified	0.2 μ M (EC50)	[2]
Dengue Virus Serotypes 1, 3, 4 (DENV)	Not specified	Not specified	< 0.7 μ M (EC50)	[2]
Dengue Virus Serotype 2 (DENV2)	Viral secretion	Primary human macrophages	5 μ M (EC50)	[11][12]

Table 2: In Vivo Efficacy of **Celgosivir** in AG129 Mouse Model (Dengue)

Dosage Regimen	Treatment Initiation	Outcome	Reference
50 mg/kg BID for 5 days	Day 0, 1, or 2	Full protection from lethal infection	[2]
50, 25, or 10 mg/kg BID	Not specified	More protective than a single 100 mg/kg dose	[2][3][4]
33.3 mg/kg t.i.d.	Not specified	Significant reduction in circulating viral RNA	[13]
25 mg/kg BID for 3 days	Day 0 post-infection	Significant reduction in viremia	[6]
25 mg/kg BID for 3 days	Day 3 post-infection	No benefit	[6]

Table 3: Pharmacokinetics of **Celgosivir** in Humans (CELADEN Trial)

Parameter	Value	Reference
Prodrug Conversion	Rapidly converted to castanospermine	[5][12]
Castanospermine Mean Peak Conc. (Cmax)	5727 ng/mL (30.2 μ M)	[5][12][14]
Castanospermine Mean Trough Conc. (Cmin)	430 ng/mL (2.3 μ M)	[5][12][14]
Castanospermine Half-life (t1/2)	2.5 (\pm 0.6) hours	[5][12][14]

Experimental Protocols

Protocol 1: In Vivo Efficacy of **Celgosivir** in a Lethal AG129 Mouse Model of Dengue Virus Infection

- Animal Model: Use AG129 mice, which are deficient in both type I and II interferon receptors.

- Virus Strain: A mouse-adapted dengue virus strain (e.g., DENV-2 strain S221) is used to induce a lethal infection.
- Infection: Infect mice with a lethal dose of the virus via intraperitoneal (i.p.) or intravenous (i.v.) injection.
- Treatment Groups:
 - Vehicle control (e.g., saline or PBS).
 - **Celgosivir** treatment group(s) at desired concentrations (e.g., 25 mg/kg, 50 mg/kg).
- Drug Administration:
 - Prepare **Celgosivir** in a suitable vehicle.
 - Administer **Celgosivir** via i.p. injection.
 - Dosing schedule: Typically twice daily (BID) for 5-7 days.
 - Treatment initiation: Begin treatment at the time of infection (Day 0) or at specified time points post-infection.
- Monitoring:
 - Monitor mice daily for morbidity (e.g., weight loss, ruffled fur, paralysis) and mortality for a period of 10-21 days.
 - Collect blood samples at various time points (e.g., days 1, 3, 7 post-infection) via submandibular or retro-orbital bleeding to measure viremia.
- Endpoint Analysis:
 - Survival: Plot survival curves (Kaplan-Meier) and compare between groups.
 - Viremia: Quantify viral load in serum using plaque assays or quantitative real-time PCR (qRT-PCR).

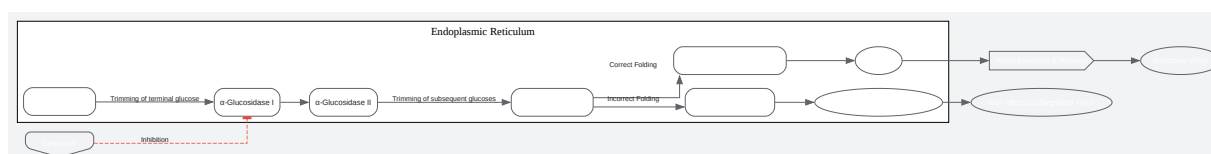
- Clinical Signs: Score clinical signs of disease.

Protocol 2: In Vitro Plaque Reduction Neutralization Test (PRNT)

- Cell Culture: Seed susceptible cells (e.g., Vero or BHK-21 cells) in 12-well or 24-well plates and grow to confluency.
- Virus Preparation: Prepare serial dilutions of the virus stock.
- Compound Preparation: Prepare serial dilutions of **Celgosivir** in cell culture medium.
- Infection and Treatment:
 - Pre-incubate the cells with the different concentrations of **Celgosivir** for a specified period (e.g., 1-2 hours).
 - Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).
 - After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) with the corresponding concentrations of **Celgosivir**.
- Incubation: Incubate the plates for several days to allow for plaque formation.
- Plaque Visualization:
 - Fix the cells with a fixative solution (e.g., 4% formaldehyde).
 - Stain the cells with a staining solution (e.g., crystal violet).
- Data Analysis:
 - Count the number of plaques in each well.
 - Calculate the percentage of plaque reduction for each concentration of **Celgosivir** compared to the untreated virus control.

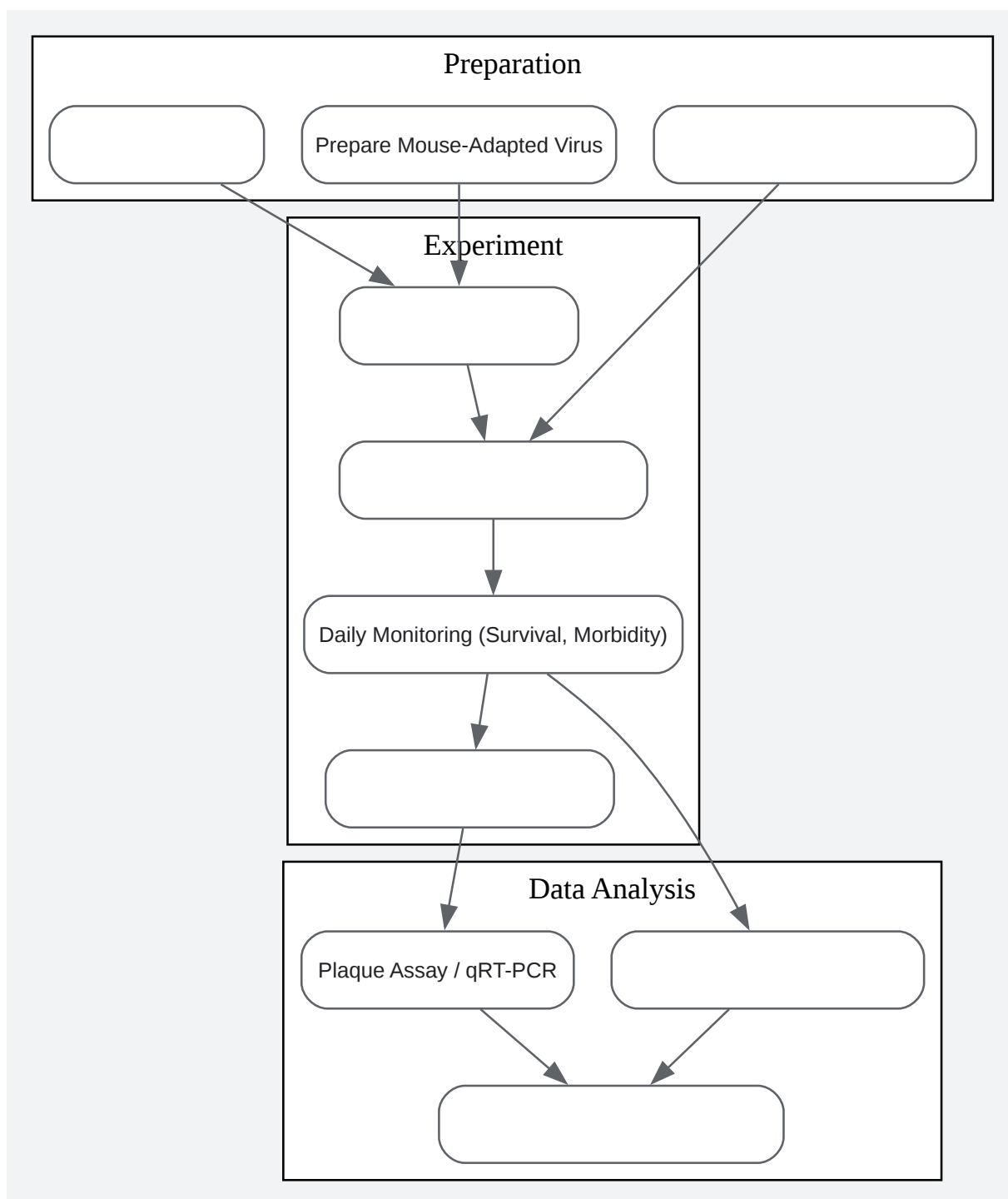
- Determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%).

Visualizations



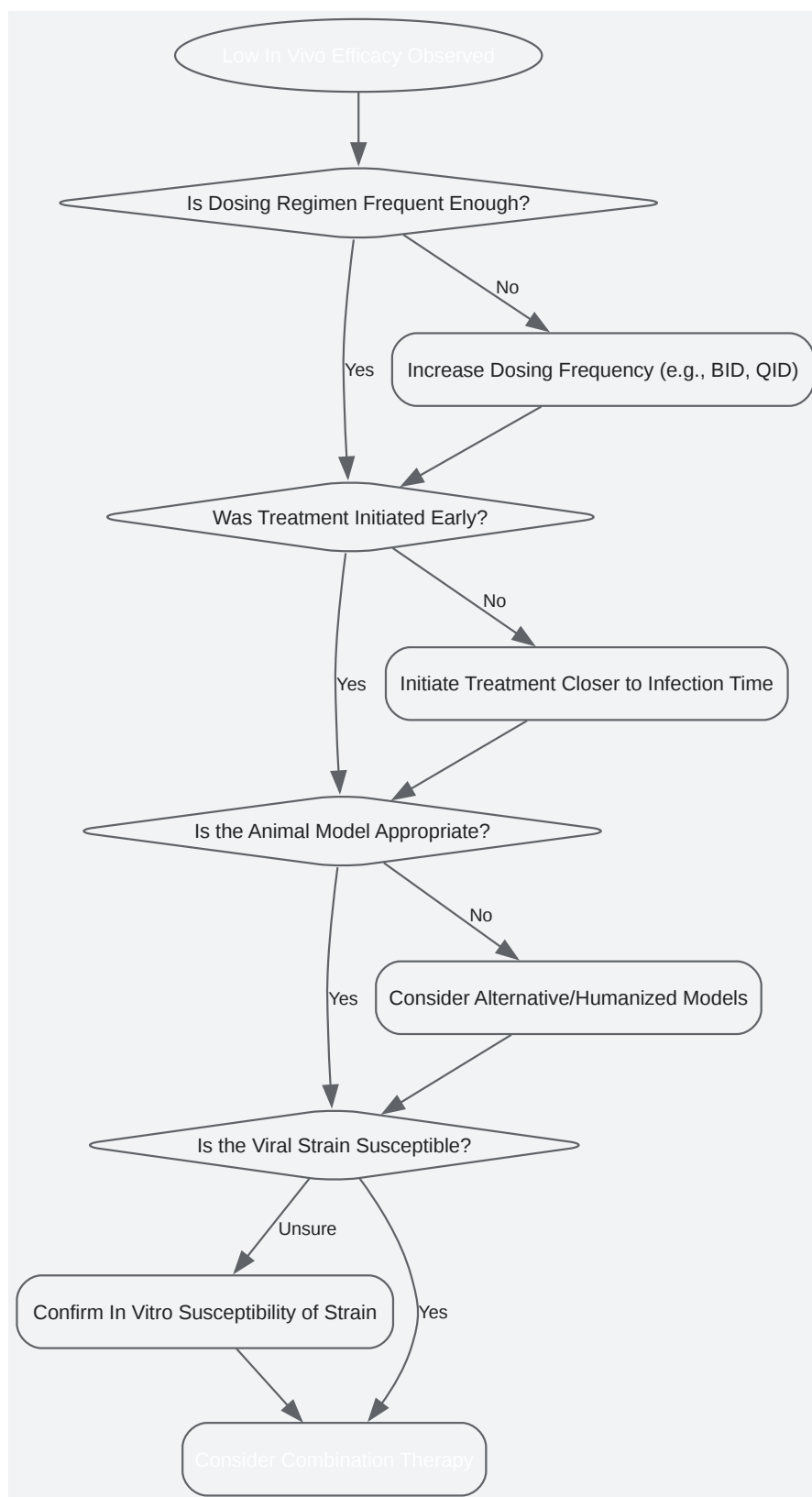
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Caption: Mechanism of action of **Celgosivir**.



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Caption: Experimental workflow for in vivo **Celgosivir** efficacy studies.



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